molecular formula C14H14N2O4 B5713242 METHYL 4-METHYL-3-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE

METHYL 4-METHYL-3-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE

Cat. No.: B5713242
M. Wt: 274.27 g/mol
InChI Key: WQEIYHCPAPSAGJ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(5-methyl-1,2-oxazole-3-amido)benzoate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a benzoate ester and an oxazole amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-(5-methyl-1,2-oxazole-3-amido)benzoate typically involves the cyclization of α,β-acetylenic oximes to form substituted isoxazoles. One common method includes the use of AuCl3-catalyzed cycloisomerization under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The scalability of these methods makes them suitable for industrial applications, where large quantities of the compound are required.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(5-methyl-1,2-oxazole-3-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Methyl 4-methyl-3-(5-methyl-1,2-oxazole-3-amido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-(5-methyl-1,2-oxazole-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-3-(5-methyl-1,2-oxazole-3-amido)benzoate is unique due to its specific substitution pattern and the presence of both ester and amide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

methyl 4-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8-4-5-10(14(18)19-3)7-11(8)15-13(17)12-6-9(2)20-16-12/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEIYHCPAPSAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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